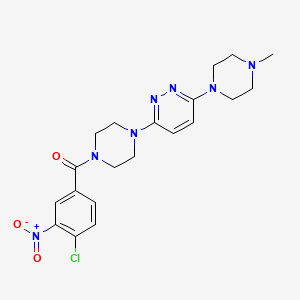

3-(3,4-Dichloroanilino)-1-(2-thienyl)-1-propanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

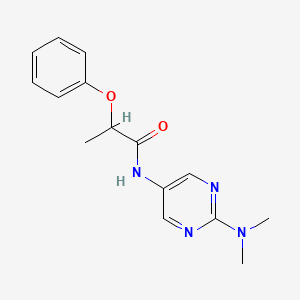

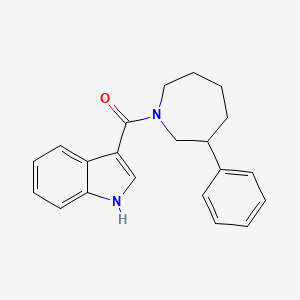

3-(3,4-Dichloroanilino)-1-(2-thienyl)-1-propanone, also known as 3,4-dichloroanilinothiophene, is an organic compound with a wide range of applications in scientific research. It is a derivative of the aromatic thiophene ring, with an aniline group at the 3-position and a chlorine atom at the 4-position. Its chemical properties make it an attractive compound for a variety of studies, including those related to drug synthesis, materials science, and biochemistry.

Applications De Recherche Scientifique

Synthesis and Characterization

3-(3,4-Dichloroanilino)-1-(2-thienyl)-1-propanone is involved in various synthetic and analytical chemical research processes. It serves as a precursor or intermediate in the synthesis of complex molecules, demonstrating the chemical's versatility and importance in organic chemistry research. For example, a study detailed the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity, showcasing the use of related compounds in the synthesis of chiral intermediates for antidepressant drugs (Choi et al., 2010). Another research highlighted the condensed thiophenes and selenophenes synthesis, utilizing thionyl chloride and selenium oxychloride as sulfur and selenium transfer reagents, which could be related to the thiophene structure in this compound (Amaresh et al., 2002).

Organic Electronics and Materials Science

The compound's thiophene component is of interest in materials science, particularly in the development of organic electronics. Studies on similar thiophene-based compounds have led to advances in the field of organic solar cells and light-emitting devices. For instance, research on alkyl chain orientations in dicyanomethylene-substituted 2,5-di(thiophen-2-yl)thieno-[3,2-b]thienoquinoid revealed the impact on solid-state and thin-film transistor performance, demonstrating the relevance of thiophene derivatives in improving electronic device efficiency (Wu et al., 2013).

Catalysis and Enzymatic Studies

Compounds structurally related to this compound are also used in studies exploring catalytic processes and enzymatic reactions. For example, an investigation into the purification and characterization of haloalcohol dehalogenase from Arthrobacter sp. showcased the enzymatic dehalogenation of haloalcohols, relevant to understanding the biochemical transformation and degradation of halogenated organic compounds (van den Wijngaard et al., 1991).

Molecular Rearrangements and Chemical Reactions

Furthermore, the compound's involvement in molecular rearrangements and chemical reactions highlights its significance in synthetic organic chemistry. A study on intramolecular carbene insertions into thiophene, involving reactions of similar diazo-compounds, exemplifies the complex chemistry enabling the synthesis of novel cyclic compounds with potential applications in drug development and material science (Frampton et al., 1997).

Propriétés

IUPAC Name |

3-(3,4-dichloroanilino)-1-thiophen-2-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NOS/c14-10-4-3-9(8-11(10)15)16-6-5-12(17)13-2-1-7-18-13/h1-4,7-8,16H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAPCTSOWBDGCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetohydrazide](/img/structure/B2756392.png)

![2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2756394.png)

![3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol](/img/structure/B2756401.png)

![1-(4-fluorophenyl)-4-isopropyl-7-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2756406.png)

![2-{(1E)-2-[1-(2-naphthylmethyl)benzimidazol-2-yl]vinyl}furan](/img/structure/B2756407.png)

![2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2756411.png)